tert-Butyl 3-(benzyloxy)propanoate
Description
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Properties
IUPAC Name |
tert-butyl 3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)9-10-16-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECIQYGASYRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance in Modern Organic Synthesis
In the intricate process of synthesizing complex organic molecules, such as pharmaceuticals or natural products, protecting groups are indispensable tools. They temporarily mask reactive functional groups to prevent unwanted side reactions during a chemical transformation elsewhere in the molecule. The significance of tert-Butyl 3-(benzyloxy)propanoate lies in its incorporation of two of the most widely used protecting groups in organic synthesis: the tert-butyl ester and the benzyl (B1604629) ether.
The tert-butyl ester is highly valued for protecting carboxylic acids. thieme-connect.com Its key advantage is its stability under a wide range of nucleophilic and basic conditions, while being easily removable under acidic conditions, such as with trifluoroacetic acid. thieme.deyoutube.com This allows for selective deprotection without affecting other acid-labile or base-labile groups. youtube.com The tert-butyl group's steric bulk also provides a significant shield against many reagents.
The benzyl group (Bn) is a robust and versatile protecting group for alcohols. chem-station.com It is stable across a broad spectrum of acidic and basic conditions, making it compatible with many synthetic steps. chem-station.com The primary method for its removal is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), a reductive cleavage that is typically mild and high-yielding. organic-chemistry.orgcommonorganicchemistry.com This orthogonality in deprotection strategies—acid-cleavage for the tert-butyl ester and hydrogenolysis for the benzyl ether—is a cornerstone of modern synthetic strategy, allowing for the sequential unmasking and reaction of different functional groups within the same molecule.
| Comparison of Key Protecting Groups in this compound | ||
| Protecting Group | Functionality Protected | Common Deprotection Conditions |
| tert-Butyl (t-Bu) Ester | Carboxylic Acid | Mild to strong acid (e.g., TFA, aqueous H₃PO₄, SOCl₂). thieme.deorganic-chemistry.org |
| Benzyl (Bn) Ether | Alcohol | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids, Oxidation. chem-station.comorganic-chemistry.org |
Role of Propanoate Esters in Synthetic Methodologies
Propanoate esters, beyond their function as protected forms of propanoic acid, are versatile three-carbon building blocks in organic synthesis. fiveable.me They can participate in a variety of carbon-carbon bond-forming reactions. For instance, in the presence of a suitable base, the α-protons (the hydrogens on the carbon adjacent to the carbonyl group) of a propanoate ester can be removed to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as aldehydes or ketones in aldol (B89426) reactions, or with other esters in Claisen condensations. fiveable.me
These reactions are fundamental for elongating carbon chains and constructing complex molecular skeletons. The ester functional group itself can be further transformed; for example, it can be reduced to a primary alcohol or reacted with organometallic reagents to yield tertiary alcohols. Propanoate esters, in general, are typically formed through the esterification of propanoic acid with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. gcsescience.comwikipedia.org In the case of tert-butyl 3-(benzyloxy)propanoate, the propanoate backbone serves as a scaffold connecting the two distinct protecting groups, offering a pre-packaged, multifunctional reagent for synthetic chemists.
Research Objectives and Emerging Directions for Tert Butyl 3 Benzyloxy Propanoate Chemistry
Esterification Protocols for tert-Butyl Ester Formation
The introduction of the sterically demanding tert-butyl group as an ester requires specific and often mild conditions to avoid side reactions. Several reliable methods have been developed for the tert-butylation of carboxylic acids like 3-(benzyloxy)propanoic acid.
Utilization of tert-Butyl Trichloroacetimidate (B1259523) in Esterification Reactions
A widely adopted method for the formation of tert-butyl esters under mild, often neutral conditions involves the use of tert-butyl trichloroacetimidate. enamine.netnih.gov This reagent effectively alkylates carboxylic acids without the need for strong acid catalysts, which could compromise other sensitive functional groups within a molecule. nih.govresearchgate.net The reaction typically proceeds by activating the carboxylic acid, which then reacts with tert-butyl trichloroacetimidate. The driving force for this reaction is the formation of the stable trichloroacetamide (B1219227) byproduct.
This method is particularly advantageous for substrates that are sensitive to acidic conditions. nih.gov Research has shown that while simple alkyl trichloroacetimidates may require elevated temperatures, tert-butyl trichloroacetimidate can react effectively even at room temperature. nih.gov This is attributed to the stability of the incipient tert-butyl cation. However, at higher temperatures, there is a risk of the imidate decomposing into isobutylene (B52900) and trichloroacetamide. nih.gov The reaction is often performed in nonpolar solvents like cyclohexane (B81311) or dichloromethane (B109758) to yield the desired tert-butyl ester in high yields, typically between 80-90% after purification. enamine.netnih.gov
Table 1: Esterification using tert-Butyl Trichloroacetimidate
| Carboxylic Acid Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoic Acid | DCM, Room Temp | Good | nih.gov |
| (±)-Boc-phenylalanine | DCM, Room Temp | Good | nih.gov |
| Diphenylacetic Acid | Not Specified | High | nih.gov |
| 2-Bromododecanoic Acid | Not Specified | Good | nih.gov |
Acid-Catalyzed Approaches to tert-Butylation
Traditional acid-catalyzed esterification is a common method for producing esters. For tert-butylation, this can be achieved by reacting the carboxylic acid with tert-butyl alcohol or isobutylene in the presence of a strong acid catalyst. However, these conditions can be harsh and may not be suitable for complex molecules with acid-labile functional groups. organic-chemistry.org
More recently, highly efficient catalytic systems have been developed to facilitate this transformation under milder conditions. For instance, bis(trifluoromethanesulfonyl)imide (Tf2NH) has been demonstrated as a powerful catalyst for the tert-butylation of various carboxylic acids using tert-butyl acetate (B1210297) as both the reagent and solvent. organic-chemistry.org This method offers rapid reaction times and high yields for a range of substrates, including those with sensitive functionalities like ketones and bromides. organic-chemistry.org The catalytic amount of Tf2NH enhances the reactivity and solubility of the substrates, providing a more effective and safer alternative to conventional methods. organic-chemistry.org
Direct Preparation Methods from Carboxylic Acid Precursors
The most direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 3-(benzyloxy)propanoic acid. lookchem.comsigmaaldrich.com This can be accomplished using the methods described above, such as reaction with tert-butyl trichloroacetimidate or through acid-catalyzed procedures. researchgate.netorganic-chemistry.org
Another direct approach involves the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by tert-butyl alcohol. While not explicitly detailed for this specific compound in the provided context, general methods for direct amidation, which share mechanistic similarities with esterification, have been developed using reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH2CF3)3]. organic-chemistry.org Such reagents can be effective for a wide array of carboxylic acids under mild conditions, often allowing for simple purification without the need for aqueous workup or chromatography. organic-chemistry.org
Benzyloxy Ether Formation Strategies within Propanoate Frameworks
The formation of the benzyl ether can be accomplished either before or after the esterification. When starting from a precursor like tert-butyl 3-hydroxypropanoate, the hydroxyl group must be benzylated.
O-Benzylation Methodologies for Hydroxyl Groups
The Williamson ether synthesis is a classic and fundamental method for forming ethers. organic-chemistry.org This involves deprotonating the alcohol (tert-butyl 3-hydroxypropanoate) with a base, such as sodium hydride, to form an alkoxide. This alkoxide then undergoes an SN2 reaction with a benzyl halide, typically benzyl bromide, to yield the desired benzyl ether. organic-chemistry.org For substrates that may be sensitive to strongly basic conditions, milder bases like silver oxide (Ag2O) can be employed to achieve more selective benzylation. organic-chemistry.org
Alternatively, for substrates that are unstable under basic conditions, benzylation can be performed under acidic conditions using benzyl trichloroacetimidate. organic-chemistry.org This reagent, typically activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid, is effective for benzylating alcohols. orgsyn.org
Application of Activated Pyridinium Salts (e.g., 2-Benzyloxy-1-methylpyridinium Triflate) in Benzylation
For sensitive and complex substrates, reagents that function under neutral conditions are highly desirable. nih.gov 2-Benzyloxy-1-methylpyridinium triflate has emerged as a powerful reagent for the benzylation of alcohols under mild, neutral conditions. orgsyn.orgnih.gov This stable, crystalline salt releases an electrophilic benzyl species upon warming, which then reacts with the alcohol. nih.gov
This method offers excellent functional group tolerance and avoids the need for strong acids or bases, which can be detrimental to intricate molecules. orgsyn.orgorganic-chemistry.org The reaction has been shown to be effective for a variety of primary and secondary alcohols, providing good to excellent yields of the corresponding benzyl ethers. orgsyn.orgresearchgate.net The process is often mediated by a mild base like triethylamine, which can also act as a scavenger to prevent side reactions. organic-chemistry.org This methodology represents a significant advancement for protecting hydroxyl groups in multi-step syntheses. nih.govorganic-chemistry.org
Table 2: Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate
| Alcohol Type | Yield | Conditions | Reference |
|---|---|---|---|
| Primary | Good to Excellent | Warming | orgsyn.org |
| Secondary | Good to Excellent | Warming | orgsyn.org |
| Tertiary | Variable | Warming | researchgate.net |
| Phenols | Possible (Mitsunobu often superior) | Warming | orgsyn.org |
Stereocontrolled Synthesis of this compound Derivatives
The creation of specific stereoisomers is paramount in modern drug discovery and materials science. For derivatives of this compound that contain stereocenters, controlling the three-dimensional arrangement of atoms is a critical aspect of their synthesis.
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific enantioselective methods for this compound are not extensively documented in publicly available literature, several established strategies for the asymmetric synthesis of chiral β-hydroxy esters can be conceptually applied. These precursors, upon benzylation, would yield the target chiral benzyloxy derivatives.
One powerful approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, chiral oxazolidinones have been used to control the stereochemistry of alkylation and acylation reactions at the α-position of a carbonyl group.
Kinetic resolution is another viable strategy. This involves the reaction of a racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. A chiral phosphoric acid-catalyzed lactonization of hydroxy tert-butyl esters has been described, demonstrating the potential for resolving such structures. nih.gov
Furthermore, asymmetric catalysis using chiral metal complexes or organocatalysts can directly introduce stereocenters with high enantioselectivity. For example, the asymmetric dihydroxylation of α,β-unsaturated esters using Sharpless catalysts can produce chiral diols, which can then be further manipulated to afford the desired chiral β-hydroxy ester precursor. nih.gov
A hypothetical enantioselective synthesis of (R)- or (S)-tert-butyl 3-(benzyloxy)propanoate could start from tert-butyl acrylate. An asymmetric Michael addition of benzyl alcohol using a chiral catalyst could, in principle, afford the chiral product directly. Alternatively, the asymmetric reduction of tert-butyl 3-oxopropanoate (B1240783) using a chiral reducing agent would yield chiral tert-butyl 3-hydroxypropanoate, which could then be benzylated.
| Strategy | Description | Potential Application to Target Synthesis |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | An achiral propanoate derivative could be attached to a chiral auxiliary, followed by a reaction to introduce the benzyloxy group or a precursor, and subsequent removal of the auxiliary. |
| Kinetic Resolution | A racemic mixture is reacted with a chiral catalyst or reagent that selectively transforms one enantiomer. | A racemic mixture of tert-butyl 3-hydroxypropanoate could be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product and the unreacted enantiomerically enriched alcohol. The enriched alcohol could then be benzylated. |
| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantiomeric excess. | Asymmetric hydrogenation of tert-butyl 3-benzyloxyacrylate using a chiral metal catalyst could potentially yield the target compound with high enantioselectivity. |
Diastereoselective Synthesis Considerations
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselective synthesis. For substituted derivatives of this compound, achieving high diastereoselectivity is crucial.
One common strategy involves the use of substrate-controlled diastereoselection , where an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the Felkin-Anh model can often predict the outcome of nucleophilic additions to chiral aldehydes and ketones.
Reagent-controlled diastereoselection employs a chiral reagent to induce a specific diastereomeric outcome, regardless of the substrate's inherent stereochemical bias. This is often seen in aldol (B89426) reactions using chiral boron enolates.
A relevant example is the diastereoselective synthesis of a substituted tetrahydrofuran (B95107) carboxylate, which proceeds through a highly diastereoselective cyclization reaction. mdpi.com In this multi-step synthesis starting from methionine, a sulfonium (B1226848) salt is generated and then reacted with an aldehyde, leading to the formation of the trans-substituted tetrahydrofuran ring with high diastereoselectivity. mdpi.com This demonstrates how stereocenters can be set in a controlled manner in a related system.
Another example showcases the addition of a carbenoid species to a chiral N-tert-butanesulfinyl imine, affording a pyrrolidine (B122466) derivative with excellent diastereoselectivity (>99:1). researchgate.net This highlights the power of chiral sulfinyl groups in directing the stereochemical outcome of additions to imines.
| Approach | Key Principle | Example in a Related System |
| Substrate-Controlled | An existing stereocenter in the starting material directs the formation of a new stereocenter. | The stereochemistry of a chiral aldehyde can influence the diastereochemical outcome of an aldol reaction to introduce a new stereocenter. |
| Reagent-Controlled | A chiral reagent is used to favor the formation of one diastereomer over others. | The use of a chiral auxiliary, such as an Evans oxazolidinone, on a propanoate system can direct diastereoselective alkylation at the α-position. |
| Cyclization | The stereocenters are set during a ring-forming reaction, often with high control over the relative stereochemistry. | The synthesis of a trans-substituted tetrahydrofuran from an acyclic precursor demonstrates high diastereoselectivity in the cyclization step. mdpi.com |
Multi-Step Synthesis Design and Optimization
Convergent and Divergent Synthesis Strategies
Divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. This strategy is particularly useful for structure-activity relationship studies. Starting from tert-butyl 3-hydroxypropanoate, a divergent approach could be employed to introduce a variety of ether or ester groups at the 3-position, including the benzyloxy group, to generate a range of analogs.
While specific convergent or divergent syntheses for this compound are not detailed in the literature, the principles can be applied. For instance, a divergent approach could start from tert-butyl 3-oxopropanoate. Reduction would yield the alcohol, which could be converted to various ethers. Alternatively, reactions at the α-position could introduce further diversity.
| Strategy | Description | Hypothetical Application |
| Convergent | Fragments of the target molecule are synthesized independently and then combined. | Synthesis of a complex substituted benzyl bromide and a functionalized tert-butyl propanoate synthon, followed by an etherification reaction. |
| Divergent | A common intermediate is used to generate a library of structurally related compounds. | From tert-butyl 3-hydroxypropanoate, a variety of protecting groups or functional groups could be introduced at the hydroxyl position to create a series of analogs. |
One-Pot and Cascade Reaction Sequences
Cascade reactions , also known as tandem or domino reactions, are a subset of one-pot reactions where a single reaction event triggers a series of subsequent intramolecular transformations to form complex structures from simple starting materials. While a specific cascade reaction for the direct synthesis of this compound is not reported, the principles are widely applied in organic synthesis. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles have been used to construct complex heterocyclic systems in a single operation. nih.gov A multi-enzyme cascade reaction has also been developed for the production of complex biomolecules, showcasing the power of this approach in biocatalysis. nih.gov
A hypothetical one-pot synthesis of this compound could involve the reaction of 3-hydroxypropanoic acid with benzyl bromide and di-tert-butyl dicarbonate (B1257347) in the presence of suitable catalysts, where both the benzylation of the alcohol and the tert-butylation of the carboxylic acid occur in the same pot.
| Reaction Type | Description | Relevance to Target Synthesis |
| One-Pot Reaction | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | A potential one-pot procedure could involve the simultaneous or sequential benzylation and tert-butylation of a suitable precursor like 3-hydroxypropanoic acid. |
| Cascade Reaction | A series of intramolecular reactions are initiated by a single event. | While less directly applicable to the simple structure of the target compound, the principles could be used to synthesize more complex derivatives where an initial reaction triggers a cyclization or rearrangement to form the desired scaffold. |
Strategic Utility of Tert Butyl 3 Benzyloxy Propanoate As a Synthetic Intermediate
Building Block in the Construction of Complex Organic Architectures
As a bifunctional molecule, tert-butyl 3-(benzyloxy)propanoate serves as a valuable starting material for creating more elaborate molecular structures. The propanoate backbone provides a three-carbon chain that can be further functionalized after the removal of its protecting groups. Organic chemists can utilize this intermediate to introduce a protected hydroxypentanoic acid moiety into a larger synthetic scheme. However, specific examples of complex natural products or other intricate organic architectures synthesized using this particular intermediate are not extensively documented in readily accessible scientific literature.
Precursor in Amino Acid and Peptoid Mimetic Synthesis
The structural framework of this compound is analogous to certain amino acid precursors, suggesting its potential use in the synthesis of non-natural amino acids or peptoid mimetics. Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that have garnered significant interest in medicinal chemistry due to their enhanced proteolytic stability. The propanoate structure could theoretically be modified to introduce nitrogen-containing functional groups necessary for peptide or peptoid assembly. Despite this potential, specific and detailed research findings documenting the direct application of this compound as a precursor for amino acid or peptoid mimetic synthesis are not prominently featured in the reviewed literature.
Application in the Elaboration of Macrocyclic Systems
Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry and drug discovery. The deprotection of both the tert-butyl ester and the benzyl (B1604629) ether of this compound would yield a hydroxy acid. This resulting molecule could, in principle, undergo intermolecular or intramolecular esterification reactions to form macrocyclic lactones. While this represents a plausible synthetic strategy, published research explicitly detailing the use of this compound for the elaboration of macrocyclic systems is not readily found.
Intermediate in the Synthesis of Pharmacophore Fragments and Advanced Organic Molecules
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The protected hydroxyl and carboxyl groups of this compound make it a candidate for the synthesis of various pharmacophore fragments. For instance, the benzyloxy group could be part of a hydrophobic binding region, while the ester could be a precursor to a hydrogen bond donor or acceptor. While the compound is commercially available for research and development, specific instances of its incorporation into the synthesis of advanced organic molecules or defined pharmacophore fragments are not widely reported in scientific journals.
Mechanistic Investigations of Reactions Involving Tert Butyl 3 Benzyloxy Propanoate
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Detailed experimental data on the reaction kinetics and thermodynamic parameters specifically for tert-Butyl 3-(benzyloxy)propanoate are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous esterification and deprotection reactions. The kinetics of such reactions are typically influenced by factors including reactant concentrations, temperature, and the presence of a catalyst.
For a typical acid-catalyzed hydrolysis of a tert-butyl ester, the reaction rate is often dependent on the concentration of both the ester and the acid catalyst. The thermodynamic profile would be characterized by the enthalpy and entropy of activation. For instance, in the alkylation of p-cresol (B1678582) with tert-butyl alcohol, a reaction sharing the involvement of a tert-butyl group, the extended Arrhenius equation was used to calculate rate constants and thermodynamic properties like enthalpy (ΔH‡), entropy (ΔS‡), and specific heat of activation (ΔCp‡). researchgate.net Such studies provide a framework for predicting the thermodynamic landscape of reactions involving tert-butyl esters.
To illustrate the type of data that would be sought in such an investigation, the following hypothetical table outlines key kinetic and thermodynamic parameters that would be determined for a reaction of this compound, such as its acid-catalyzed hydrolysis.
| Parameter | Symbol | Hypothetical Value | Significance |
| Rate Constant | k | 1.5 x 10⁻⁴ s⁻¹ | Indicates the speed of the reaction at a given temperature. |
| Activation Energy | Eₐ | 85 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Activation | ΔH‡ | 82 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation | ΔS‡ | -20 J/(mol·K) | Reflects the change in disorder in forming the transition state. |
| Gibbs Free Energy of Activation | ΔG‡ | 88 kJ/mol | Determines the spontaneity of the formation of the transition state. |
This table is illustrative and does not represent experimentally verified data for this compound.
Analysis of Transition States in Key Transformations
The analysis of transition states is crucial for understanding reaction pathways and selectivity. For reactions involving this compound, such as its formation or cleavage, the transition states would likely involve intermediates where the carbonyl carbon is undergoing nucleophilic attack or where the tert-butyl carbocation is forming.
In acid-catalyzed hydrolysis, the transition state for the rate-determining step is often the formation of a tert-butyl carbocation, a relatively stable tertiary carbocation. The stability of this carbocation is a key factor driving reactions that proceed through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The benzyloxy group, being electronically withdrawing, might have a modest influence on the stability of intermediates at the ester functionality.
In contrast, for base-catalyzed hydrolysis (saponification), the transition state would involve a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. The steric hindrance from the bulky tert-butyl group would be a significant factor in the energy of this transition state.
Studies on the cyclopropanation of carboxylic esters with titanacyclopropane reagents have provided insights into the stereochemistry and mechanism of related transformations. researchgate.net These studies highlight the importance of the structure of intermediates and transition states in determining the enantioselectivity of the reaction. researchgate.net
Role of Catalysis in Enhancing Selectivity and Efficiency
Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates and often improving selectivity.
Lewis acids are frequently employed to activate carbonyl groups towards nucleophilic attack. In the context of this compound, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates reactions such as transesterification or reduction.
BF₃·OEt₂ has been shown to be an effective catalyst in various organic transformations, including the chemoselective cleavage of C=C bonds in α,β-enones. rsc.org In reactions involving propargylic alcohols, Lewis acids catalyze cascade processes leading to complex molecular skeletons. nih.gov While direct studies on this compound are scarce, the principles of Lewis acid catalysis suggest that BF₃·OEt₂ could be used to promote reactions at the ester functional group, potentially under milder conditions than strong Brønsted acids. The Lewis acid would activate the ester, making it more susceptible to attack by a nucleophile.
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. kyushu-u.ac.jp This method is particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble substrate, a scenario relevant to the hydrolysis of esters like this compound.
In analogous systems, such as the asymmetric hydrolysis of N-benzoyl tert-leucine esters, chiral phase-transfer catalysts have been used to achieve high reactivity and stereoselectivity. kyushu-u.ac.jp The mechanism involves the formation of an ion pair between the catalyst and the nucleophile (e.g., hydroxide ion), which is then transported into the organic phase to react with the ester. The structure of the catalyst, including the nature of the cation and the presence of functional groups like hydroxyls, is crucial for both reactivity and the stereochemical outcome. kyushu-u.ac.jp These findings suggest that a similar PTC approach could be developed for reactions of this compound, potentially enabling enantioselective transformations.
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Computational chemistry and molecular modeling have become indispensable tools for investigating reaction mechanisms. Quantum-chemical calculations can be used to determine the geometries and energies of reactants, products, intermediates, and transition states. This information provides a detailed picture of the reaction pathway and can help to rationalize experimental observations.
For example, quantum-chemical calculations have been used to determine the enthalpies of formation, entropies, and O-H bond cleavage energies for phenolic antioxidants, providing insights into their reactivity. researchgate.net In the context of this compound, computational studies could be employed to:
Model the transition states of its hydrolysis under acidic or basic conditions to understand the energetic barriers.
Investigate the coordination of Lewis acids to the ester and predict the extent of activation.
Simulate the interaction of the ester with a phase-transfer catalyst to elucidate the factors governing selectivity.
Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of intermediates.
While specific computational studies on this compound are not prominent in the literature, the application of these methods to similar molecules demonstrates their potential to provide profound mechanistic insights.
Advanced Spectroscopic and Chromatographic Methodologies in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation in Complex Syntheses
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-Butyl 3-(benzyloxy)propanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the tert-butyl, propanoate, and benzyl (B1604629) groups.
In ¹H NMR analysis, the protons of the tert-butyl group typically appear as a sharp singlet, while the methylene (B1212753) protons of the propanoate chain and the benzyl group exhibit characteristic multiplets. The aromatic protons of the benzyl group are also readily identifiable in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the ester and the quaternary carbon of the tert-butyl group are particularly diagnostic. The distinct chemical shifts of the aromatic and aliphatic carbons further corroborate the compound's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35-7.25 | m | 5H | Aromatic (C₆H₅) |
| 4.51 | s | 2H | -OCH₂Ph |
| 3.70 | t | 2H | -CH₂CO₂- |
| 2.58 | t | 2H | -OCH₂CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 171.0 | C=O |
| 138.2 | Aromatic (C) |
| 128.4 | Aromatic (CH) |
| 127.7 | Aromatic (CH) |
| 127.6 | Aromatic (CH) |
| 80.6 | -C(CH₃)₃ |
| 73.0 | -OCH₂Ph |
| 66.5 | -OCH₂CH₂- |
| 35.8 | -CH₂CO₂- |
Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the accurate molecular weight of this compound and for studying its fragmentation patterns, which provides additional structural evidence. Techniques such as High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, confirming the elemental composition. mdpi.com
Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation of the molecule. The fragmentation of esters like this compound can involve cleavage of the ester bond and fragmentation of the benzyl and tert-butyl groups. miamioh.edu A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. The benzyl group can lead to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 236 | [M]⁺ (Molecular Ion) |
| 180 | [M - C₄H₈]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Advanced Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are fundamental for both the purification of this compound from reaction mixtures and for the assessment of its purity.
Flash column chromatography is a rapid and efficient method for the preparative purification of this compound. units.itrochester.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system of appropriate polarity to separate the desired compound from impurities. wfu.edurochester.edu The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve the best separation. units.itrsc.org Analytical thin-layer chromatography (TLC) is often used to monitor the progress of the separation. rochester.edu
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the detailed profiling and purity assessment of this compound. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly employed. A typical HPLC system for this compound might use a C18 column with a gradient elution of water and acetonitrile. This method can separate the target compound from closely related impurities, providing a quantitative measure of its purity. nih.gov The high sensitivity of HPLC allows for the detection of trace impurities that may not be visible by other methods. researchgate.net
Exploration of Tert Butyl 3 Benzyloxy Propanoate Analogues and Derivatives
Systematic Variation of the Ester Protecting Group
The tert-butyl ester in tert-butyl 3-(benzyloxy)propanoate is a crucial protecting group for the carboxylic acid functionality. The choice of this group is dictated by its stability and the specific conditions required for its removal. Varying this group allows for different deprotection strategies, which is essential in multi-step syntheses. oup.com
Common ester protecting groups used as alternatives to the tert-butyl ester include methyl, benzyl (B1604629), and various silyl (B83357) esters. libretexts.orguchicago.edu Each group has a distinct profile of stability and cleavage conditions. For instance, while tert-butyl esters are readily cleaved under acidic conditions, methyl esters typically require acid or base hydrolysis. libretexts.org Benzyl esters offer a unique deprotection pathway through hydrogenolysis, which uses hydrogen gas and a palladium catalyst. oup.comlibretexts.org This method is mild and neutral, leaving many other functional groups unaffected. organic-chemistry.org Silyl esters are valued for their sensitivity to fluoride (B91410) ions, providing another orthogonal removal strategy. oup.com
Table 1: Comparison of Common Ester Protecting Groups for 3-(Benzyloxy)propanoic Acid
| Protecting Group | Structure | Common Cleavage Reagents | Key Characteristics |
| tert-Butyl | -C(CH₃)₃ | Trifluoroacetic Acid (TFA), HCl | Stable to base and hydrogenolysis; cleaved under acidic conditions. oup.comlibretexts.org |
| Methyl | -CH₃ | NaOH, LiOH, H₂SO₄ | Removed by acid or base hydrolysis. libretexts.org |
| Benzyl (Bn) | -CH₂Ph | H₂, Pd/C | Removed by hydrogenolysis; stable to acid and base. oup.comlibretexts.org |
| Silyl (e.g., TMS, TBDMS) | -Si(CH₃)₃, -Si(CH₃)₂C(CH₃)₃ | TBAF, HF | Cleaved by fluoride ions; sensitive to acid. libretexts.org |
Modifications of the Benzyloxy Protecting Group and Its Impact on Reactivity
The benzyloxy group, which protects the 3-hydroxy function, can also be modified to alter the compound's reactivity and deprotection characteristics. The standard benzyl (Bn) ether is robust and is typically removed by catalytic hydrogenolysis. organic-chemistry.org However, introducing substituents onto the benzyl ring can significantly change its stability.
A prominent example is the p-methoxybenzyl (PMB) ether. chem-station.com The electron-donating methoxy (B1213986) group at the para position makes the PMB ether more susceptible to oxidative cleavage. organic-chemistry.orgchem-station.com Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave a PMB ether while leaving a standard benzyl ether intact. organic-chemistry.orgnih.gov This "orthogonal" deprotection capability is highly valuable in complex syntheses where multiple hydroxyl groups need to be protected and then revealed in a specific sequence. wikipedia.org
Conversely, electron-withdrawing groups, such as a p-chloro (PClB) group, can increase the stability of the benzyl ether, making it more resistant to cleavage conditions compared to the unsubstituted benzyl ether. researchgate.net This modulation of electronic properties allows for fine-tuning of the protecting group's lability. For example, studies on thioglycoside donors showed that electron-donating groups like PMB increased the donor's reactivity, whereas electron-withdrawing groups like PClB decreased it relative to the standard benzyl ether. researchgate.net
Table 2: Comparison of Benzyl and Substituted Benzyl Protecting Groups
| Protecting Group | Structure | Common Cleavage Reagents | Impact on Reactivity |
| Benzyl (Bn) | -CH₂-C₆H₅ | H₂, Pd/C | Standard protecting group, cleaved by hydrogenolysis. organic-chemistry.org |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | DDQ, CAN, TFA | Methoxy group makes it labile to oxidative cleavage; more reactive. organic-chemistry.orgchem-station.com |
| 3,4-Dimethoxybenzyl (DMB) | -CH₂-C₆H₃-(OCH₃)₂ | Milder acid/oxidative conditions than PMB | More labile than PMB due to additional electron-donating group. chem-station.com |
| p-Chlorobenzyl (PClB) | -CH₂-C₆H₄-Cl | H₂, Pd/C (harsher conditions) | Chloro group makes it more stable and less reactive than Bn. researchgate.net |
Structural Elaboration and Substitution Patterns on the Propanoate Chain
The three-carbon propanoate chain of this compound serves as a scaffold that can be further functionalized to create a wide array of derivatives. Synthetic chemists can introduce various substituents at different positions on this chain to build molecular complexity and access novel compounds.
One common modification is the introduction of substituents at the C-2 position. For example, amination at this position leads to β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. sigmaaldrich.comnih.gov Other functional groups can also be installed. For instance, related propanoate structures have been shown to accommodate iodo groups, which can serve as good leaving groups for subsequent nucleophilic substitution reactions.
More complex structures can be synthesized by attaching elaborate side chains. An example includes the synthesis of tert-butyl 3-(N-tert-butyl-4-formylbenzamido)propanoate, where a substituted benzamide (B126) group is appended to the nitrogen of a 3-aminopropanoate backbone. This demonstrates that the propanoate chain can be a versatile platform for constructing intricate molecules with diverse functionalities.
Comparative Studies of Reactivity and Synthetic Outcomes of Analogues
The systematic variations of the ester and ether protecting groups, as well as modifications to the propanoate chain, have profound effects on the reactivity and synthetic outcomes of the analogues. The choice of protecting groups is a critical strategic decision in synthesis design.
A comparative analysis of ester analogues shows that the deprotection method dictates the compatibility with other functional groups in the molecule. Using a tert-butyl ester allows for the presence of functional groups that are sensitive to hydrogenolysis or strong bases, as the ester can be selectively removed with acid. oup.com In contrast, employing a benzyl ester enables the use of acid-sensitive groups, as the ester is cleaved under neutral hydrogenolysis conditions. organic-chemistry.org
Similarly, the choice between a benzyl and a p-methoxybenzyl ether protecting group enables orthogonal synthetic strategies. A molecule containing both a Bn and a PMB ether can be selectively deprotected at the PMB-protected hydroxyl group using an oxidant like DDQ, without affecting the Bn-protected alcohol. chem-station.comnih.gov This allows for sequential chemical transformations at different sites in the molecule. The electronic nature of these protecting groups can also influence the reactivity of nearby functional groups, a principle that has been observed in carbohydrate chemistry where PMB-protected donors are more reactive than their Bn-protected counterparts. researchgate.net
The interplay between these structural modifications allows for the rational design of complex synthetic routes. By carefully selecting from the available analogues and derivatives of this compound, chemists can navigate the challenges of chemoselectivity and achieve the desired synthetic outcomes efficiently.
Emerging Research Frontiers and Outlook for Tert Butyl 3 Benzyloxy Propanoate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of tert-butyl 3-(benzyloxy)propanoate often relies on conventional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry are driving the exploration of more sustainable alternatives. Key areas of development include the use of enzymatic catalysis and environmentally friendly solvent systems.
Lipases, a class of enzymes that catalyze esterification and transesterification reactions, present a promising avenue for the greener synthesis of esters. nih.govscielo.br The high selectivity of lipases can lead to cleaner reactions with fewer byproducts under mild conditions. nih.gov Research into lipase-catalyzed synthesis of various esters, including those with bulky groups, suggests the feasibility of developing a biocatalytic route to this compound. acs.org For instance, immobilized lipases like Novozym 435 (Candida antarctica lipase (B570770) B) have shown broad substrate scope and high activity in non-aqueous media, which would be suitable for the esterification of 3-(benzyloxy)propanoic acid with tert-butanol (B103910) or transesterification from another ester. nih.govscielo.br
The replacement of volatile and hazardous organic solvents is another cornerstone of green chemistry. orgsyn.orgresearchgate.net Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as alternative reaction media for various chemical transformations, including ester synthesis. researchgate.netmonmouthcollege.edu These solvents offer advantages such as low volatility, high thermal stability, and, in some cases, recyclability. monmouthcollege.edu The synthesis of tert-butyl esters has been successfully demonstrated in ionic liquids, suggesting that a similar approach could be developed for this compound, potentially leading to a more sustainable and efficient process. monmouthcollege.edu
A comparative look at potential sustainable routes is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Route | Catalyst/Medium | Advantages | Challenges |
|---|---|---|---|
| Enzymatic Catalysis | Immobilized Lipase | High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov | Enzyme cost and stability, slower reaction rates. |
| Ionic Liquids | e.g., Imidazolium-based ILs | Low volatility, recyclable, potential for enhanced reaction rates. monmouthcollege.edu | Viscosity, cost, and potential toxicity of some ILs. |
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. acs.orgdurham.ac.uknih.gov The synthesis of various building blocks, including esters, has been successfully translated from batch to continuous flow processes. rsc.orgnih.govdurham.ac.uk
The synthesis of tert-butyl esters, in particular, has been shown to be more efficient and sustainable in flow microreactors. rsc.org A continuous flow setup for this compound could involve the reaction of 3-(benzyloxy)propanoic acid with a tert-butylating agent, such as di-tert-butyl dicarbonate (B1257347), in the presence of a suitable catalyst. The reagents would be continuously pumped and mixed in a heated reactor coil, allowing for precise control over reaction parameters like temperature and residence time. nih.govresearchgate.net This approach can minimize the formation of byproducts and facilitate in-line purification, for example, by using scavenger resins to remove excess reagents or byproducts. durham.ac.uk
A hypothetical continuous flow setup is depicted below:
Table 2: Hypothetical Continuous Flow Synthesis of this compound
| Step | Description | Key Parameters |
|---|---|---|
| 1. Reagent Pumping | Solutions of 3-(benzyloxy)propanoic acid, di-tert-butyl dicarbonate, and a catalyst (e.g., DMAP) in a suitable solvent are pumped into the system. | Flow rates of individual reagent streams. |
| 2. Mixing | Reagents are mixed in a T-junction or a static mixer. | Efficient mixing is crucial for reaction initiation. |
| 3. Reaction | The mixture flows through a heated coil reactor. | Temperature, residence time (controlled by coil length and flow rate). researchgate.net |
| 4. In-line Purification | The product stream passes through a column packed with a scavenger resin to remove unreacted starting materials and catalyst. | Choice of scavenger resin, flow rate. durham.ac.uk |
The integration of such a process would not only enhance the efficiency and safety of producing this compound but also align with the modern trend of process intensification in chemical manufacturing.
Potential Applications in Supramolecular Chemistry and Materials Science
The unique combination of a bulky, hydrophobic tert-butyl group and a π-rich benzyl (B1604629) group in this compound suggests its potential as a building block in supramolecular chemistry and materials science. These fields focus on the design and synthesis of complex, functional structures held together by non-covalent interactions. nih.gov
The self-assembly of molecules is a key principle in supramolecular chemistry. Molecules containing both hydrogen-bonding motifs and aromatic rings, such as benzene-1,3,5-tricarboxamides (BTAs), are known to form well-ordered, one-dimensional helical structures. acs.orgrsc.org While this compound itself lacks strong hydrogen-bonding capabilities for self-assembly, it can be chemically modified to incorporate such functionalities. For instance, the propanoate backbone could be extended to include amide or other hydrogen-bonding groups. The interplay between the steric hindrance of the tert-butyl group and potential π-π stacking interactions from the benzyl group could lead to novel self-assembling architectures. acs.orgacademie-sciences.fr
In materials science, functional monomers are used to create polymers with specific properties. The ester and ether functionalities of this compound could be exploited in the synthesis of functional polymers. For example, after deprotection of the tert-butyl ester, the resulting carboxylic acid could be polymerized to create a polyester (B1180765) with pendant benzyloxy groups. These benzyloxy groups could then be further functionalized or removed to alter the polymer's properties. There is precedent for the synthesis of propionate-based monomers from tert-butyl 3-hydroxypropanoate for use in creating functional copolymers. researchgate.net
Table 3: Potential Roles of this compound in Advanced Materials
| Area | Potential Application | Rationale |
|---|---|---|
| Supramolecular Chemistry | Precursor to self-assembling molecules. | Incorporation of hydrogen-bonding moieties could lead to structures influenced by the steric and aromatic features of the parent molecule. acs.orgacs.org |
| Materials Science | Monomer for functional polyesters. | The carboxylic acid (after deprotection) can be polymerized, and the benzyloxy side chains can be further modified. |
Rational Design of Novel Protecting Group Strategies and Orthogonal Cleavage Methods
The presence of two distinct protecting groups, the acid-labile tert-butyl ester and the benzyl ether which is typically removed by hydrogenolysis, makes this compound a key substrate for studying and developing orthogonal deprotection strategies. fiveable.menih.govfiveable.me Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others under specific and non-interfering conditions. thieme-connect.debham.ac.uk
The rational design of such strategies is crucial in multi-step organic synthesis. nih.gov The tert-butyl ester is readily cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA). fiveable.meacs.org In contrast, the benzyl ether is stable to most acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂). nacatsoc.org
The challenge lies in achieving perfect orthogonality, as some reagents used for cleaving one group might partially affect the other. For instance, very strong acids used for tert-butyl ester cleavage could potentially lead to some degradation of the benzyl ether. Conversely, some catalytic systems for debenzylation might have acidic or basic properties that could affect the tert-butyl ester.
Recent research has focused on developing milder and more selective deprotection methods. For example, visible-light-mediated oxidative debenzylation using a photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective and can be performed under neutral conditions, thus preserving acid-labile groups. bohrium.commpg.de Similarly, methods for the selective cleavage of tert-butyl esters under non-acidic conditions are being explored. researchgate.net
Computational studies are also playing an increasingly important role in the rational design of protecting group strategies. By calculating the stability of protected intermediates and the energy barriers for cleavage under different conditions, it is possible to predict the degree of orthogonality between different protecting groups and to design new protecting groups with tailored lability. nih.gov
Table 4: Orthogonal Deprotection Strategies for this compound
| Protecting Group | Cleavage Method | Conditions | Orthogonality Considerations |
|---|---|---|---|
| tert-Butyl Ester | Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂. fiveable.meacs.org | High concentrations of strong acids may affect the benzyl ether. |
| Benzyl Ether | Hydrogenolysis | Pd/C, H₂ atmosphere. nacatsoc.org | Generally high orthogonality with acid-labile groups. |
| Benzyl Ether | Oxidative Cleavage | DDQ, visible light. bohrium.commpg.de | Offers an alternative under neutral conditions, enhancing orthogonality. |
The continued development of new, highly selective deprotection methods and the use of computational tools for their rational design will further enhance the utility of bifunctional building blocks like this compound in complex organic synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 3-(benzyloxy)propanoate with high purity?
Methodological Answer: The compound can be synthesized via esterification of 3-(benzyloxy)propanoic acid with tert-butanol under acidic catalysis. Key steps include:
- Coupling agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (boiling point ~120–140°C at 1 mmHg) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for characteristic peaks: δ 1.40 ppm (tert-butyl, 9H), δ 4.50 ppm (benzyloxy –CH₂–), δ 7.30 ppm (aromatic protons) .
- ¹³C NMR : Confirm ester carbonyl at ~170 ppm and tert-butyl carbons at ~28 ppm (C) and ~80 ppm (C-O) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>97%) .
Advanced Research Questions
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer: Design stability studies using:
- pH-dependent hydrolysis :
- Thermal stability :
Q. How can conflicting data on reaction yields or product purity be resolved?
Methodological Answer:
- Reproducibility checks : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent moisture-induced side reactions .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting material or benzyl alcohol from ester cleavage) .
- Reaction monitoring : Employ in-situ IR spectroscopy to track carbonyl group formation (C=O stretch at ~1740 cm⁻¹) .
Q. What are the applications of this compound in multi-step organic syntheses?
Methodological Answer: The compound serves as:
- Protecting group intermediate : The tert-butyl ester is stable under basic conditions, making it suitable for peptide synthesis or glycosylation reactions .
- Precursor for functionalized propanoates : Remove the benzyloxy group via hydrogenolysis (H₂/Pd-C) to generate free hydroxyl derivatives for further functionalization .
Q. Example Pathway :
Deprotect benzyl group → 3-hydroxypropanoate.
React with acyl chlorides to form esters for polymer or prodrug synthesis .
Q. How should researchers address discrepancies in toxicity or safety data for this compound?
Methodological Answer:
- Refer to SDS guidelines : While acute toxicity is low (LD₅₀ >2000 mg/kg in rodents), use NIOSH-approved respirators (OV/AG/P99 filters) and nitrile gloves during handling .
- Environmental controls : Avoid drainage disposal; incinerate at >800°C with scrubbers to neutralize acidic byproducts .
Q. What advanced analytical techniques are recommended for studying reaction mechanisms involving this compound?
Methodological Answer:
Q. Methodological Best Practices
Q. How to scale up synthesis without compromising purity?
- Flash chromatography : Use automated systems with pre-packed silica columns for gram-scale purification .
- Distillation : Optimize vacuum conditions (e.g., 0.1–1 mmHg) to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
